4-Phenylpentanoic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-phenylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O2/c1-9(7-8-11(12)13)10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIIMQLPOAXFKFW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC(=O)O)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40871256 | |

| Record name | 4-Phenylpentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40871256 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16433-43-5 | |

| Record name | γ-Methylbenzenebutanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16433-43-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Valeric acid, 4-phenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016433435 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Phenylpentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40871256 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-phenylpentanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4-Phenylpentanoic acid chemical properties and structure

An In-Depth Technical Guide to 4-Phenylpentanoic Acid: Chemical Properties, Structure, and Scientific Applications

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a molecule of significant interest in chemical synthesis and drug discovery. It is intended for researchers, scientists, and professionals in drug development, offering in-depth insights into its chemical and structural properties, synthetic considerations, and potential applications.

Core Molecular and Physical Properties

This compound, also known as 4-phenylvaleric acid, is a carboxylic acid featuring a phenyl group at the fourth carbon position.[1][2] This structure imparts both aromatic and aliphatic characteristics, influencing its physical and chemical behavior.

Key Chemical Identifiers

| Identifier | Value | Source |

| IUPAC Name | This compound | [1] |

| CAS Number | 16433-43-5 | [1][2][3][4] |

| Molecular Formula | C₁₁H₁₄O₂ | [1][2][3][4] |

| Molecular Weight | 178.23 g/mol | [1][2][3][4] |

| SMILES | CC(CCC(=O)O)C1=CC=CC=C1 | [1] |

| InChI | InChI=1S/C11H14O2/c1-9(7-8-11(12)13)10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3,(H,12,13) | [1] |

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented below. These properties are crucial for designing experimental protocols, including reaction conditions and purification methods.

| Property | Value | Source |

| Melting Point | 13°C | [2] |

| Boiling Point | 291.9°C at 760 mmHg | [2] |

| Density | 1.066 g/cm³ | [2] |

| pKa (Predicted) | 4.70 ± 0.10 | [2] |

| LogP | 2.65490 | [2] |

Molecular Structure and Stereochemistry

The structure of this compound is fundamental to its reactivity and biological interactions. Its chemical architecture consists of a pentanoic acid backbone with a phenyl substituent at the C4 position.

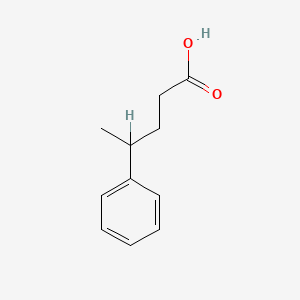

Caption: 2D structure of this compound.

Chirality and Stereoisomerism

A critical feature of this compound is the presence of a chiral center at the C4 carbon, the point of attachment for the phenyl group. This gives rise to two enantiomers: (R)-4-phenylpentanoic acid and (S)-4-phenylpentanoic acid.[5][6] The specific stereoisomer can have profound effects on its biological activity and pharmacological properties. Therefore, stereoselective synthesis and chiral separation are important considerations for its application in drug development.

Synthesis and Reactivity

While specific, detailed synthetic protocols for this compound are not extensively documented in publicly available literature, general synthetic strategies for related compounds can be adapted. A plausible approach involves the Friedel-Crafts acylation of benzene with a suitable lactone, followed by reduction and oxidation steps. For instance, a patented method for synthesizing 4-phenylbutyric acid involves the reaction of benzene with γ-butyrolactone in the presence of a Lewis acid catalyst like aluminum chloride.[7] A similar strategy could potentially be adapted for this compound using an appropriate substituted lactone.

General Reactivity

The reactivity of this compound is dictated by its two primary functional groups: the carboxylic acid and the phenyl ring.

-

Carboxylic Acid Group: This group can undergo typical reactions of carboxylic acids, such as esterification, amide formation, and reduction to the corresponding alcohol.

-

Phenyl Group: The aromatic ring can participate in electrophilic aromatic substitution reactions, though the substitution pattern will be influenced by the activating/deactivating nature of the alkyl chain.

Spectroscopic Analysis

The structural elucidation of this compound and its derivatives relies heavily on spectroscopic techniques.

Expected Spectroscopic Data

| Technique | Expected Features |

| ¹H NMR | - Aromatic protons (multiplet, ~7.1-7.3 ppm)- Methine proton (CH-Ph, multiplet)- Methylene protons (CH₂ adjacent to COOH and CH₂ in the chain, multiplets)- Methyl protons (doublet) |

| ¹³C NMR | - Carbonyl carbon (~170-180 ppm)- Aromatic carbons (~125-145 ppm)- Aliphatic carbons in the chain |

| IR Spectroscopy | - Broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹)- C=O stretch from the carboxylic acid (~1700-1725 cm⁻¹)- C-H stretches (aromatic and aliphatic)- C=C stretches from the aromatic ring (~1450-1600 cm⁻¹)[8] |

| Mass Spectrometry | - Molecular ion peak (M⁺) at m/z = 178.23- Fragmentation patterns corresponding to the loss of COOH, and cleavage of the alkyl chain |

Researchers can utilize databases like the Spectral Database for Organic Compounds (SDBS) for reference spectra of related compounds to aid in structural confirmation.[8]

Applications in Research and Drug Development

While this compound itself is a valuable building block, its derivatives have shown significant promise in various therapeutic areas.

GPR40 Agonists for Type 2 Diabetes

Derivatives of phenylpropanoic acids have been investigated as potent and orally bioavailable G protein-coupled receptor 40 (GPR40) agonists.[9] The activation of GPR40 in pancreatic β-cells enhances glucose-stimulated insulin secretion, making these compounds attractive candidates for the treatment of type 2 diabetes.[9][10] The lipophilic phenylalkyl chain is a common feature in this class of agonists.

Anticancer Agents

Certain derivatives of 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid have demonstrated promising antiproliferative activity against lung cancer cell lines, including drug-resistant strains.[11] These findings highlight the potential of the phenylalkanoic acid scaffold in the development of novel anticancer therapeutics.

Enzyme Inhibition

Subunits of 4-amino-3-hydroxy-5-phenylpentanoic acid are found in natural products called stictamides, which have been identified as inhibitors of matrix metalloproteinase 12 (MMP12).[12] MMP12 is implicated in tissue remodeling and inflammation, making its inhibitors potential therapeutic agents for conditions like chronic obstructive pulmonary disease (COPD) and cancer.

Safety and Handling

This compound is classified as a skin sensitizer and may cause an allergic skin reaction (H317).[1] Standard laboratory safety protocols should be followed when handling this compound.

Recommended Handling Procedures

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[13][14]

-

Ventilation: Use only in a well-ventilated area to avoid inhalation of any dust or vapors.[14][15]

-

Storage: Store in a tightly sealed container in a cool, dry place.[15]

-

First Aid: In case of skin contact, wash with plenty of soap and water. If irritation persists, seek medical attention. In case of eye contact, rinse cautiously with water for several minutes.[14][15]

Conclusion

This compound is a chiral carboxylic acid with a versatile chemical structure that makes it a valuable intermediate in organic synthesis and a promising scaffold in medicinal chemistry. Its derivatives have demonstrated potential in the treatment of metabolic diseases, cancer, and inflammatory conditions. A thorough understanding of its chemical properties, stereochemistry, and reactivity is essential for harnessing its full potential in research and drug development.

References

- 1. This compound | C11H14O2 | CID 27877 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound|lookchem [lookchem.com]

- 3. chemsynthesis.com [chemsynthesis.com]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. 102 selected isomers of molecular formula C4H8O2 carboxylic acids & esters aldehydes ketones alkenes diols enols structural isomers carbon chain isomers structural formula skeletal formula of hydroxybutanals hydroxybutanones alkene-diols heterocylic alicyclic compounds Doc Brown's advanced level chemistry revision notes for AQA Edexcel OCR Salters IB US honors courses [docbrown.info]

- 7. EP1404638B1 - Synthesis of 4-phenylbutyric acid - Google Patents [patents.google.com]

- 8. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 9. Discovery of phenylpropanoic acid derivatives containing polar functionalities as potent and orally bioavailable G protein-coupled receptor 40 agonists for the treatment of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Stictamides A-C, MMP12 inhibitors containing 4-amino-3-hydroxy-5-phenylpentanoic acid subunits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. fishersci.com [fishersci.com]

- 14. sds.metasci.ca [sds.metasci.ca]

- 15. aksci.com [aksci.com]

biological activity of 4-Phenylpentanoic acid derivatives

An In-Depth Technical Guide to the Biological Activity of 4-Phenylpentanoic Acid Derivatives

Introduction

This compound and its derivatives represent a class of small molecules with significant and diverse biological activities. Their structural versatility allows for modifications that can fine-tune their interactions with various biological targets, leading to a wide range of therapeutic applications. This technical guide provides a comprehensive overview of the key biological activities of this compound derivatives, delving into their mechanisms of action, quantitative activity data, and the experimental protocols used for their evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to understand and leverage the therapeutic potential of this promising chemical scaffold.

Part 1: Anticancer Activity

Derivatives of this compound have demonstrated notable potential as anticancer agents through various mechanisms, including the inhibition of key enzymes involved in tumor progression and the modulation of critical signaling pathways.

Mechanism of Action

Certain derivatives of this compound, particularly those containing a 4-amino-3-hydroxy-5-phenylpentanoic acid (Ahppa) residue, have been identified as potent inhibitors of matrix metalloproteinases (MMPs), specifically MMP-12.[1][2][3] MMPs are a family of zinc-dependent endopeptidases that play a crucial role in the degradation of the extracellular matrix, a process that is essential for tumor invasion and metastasis.[3] Stictamides, natural products containing the Ahppa subunit, have been shown to inhibit MMP-12 with IC50 values in the low micromolar range.[1][2] Docking studies suggest that these compounds may act as non-zinc binding inhibitors, interacting with the deep hydrophobic S1' pocket of the enzyme.[3]

Some phenyl/naphthylacetyl pentanoic acid derivatives have been investigated for their dual inhibitory activity against MMP-2 and histone deacetylase 8 (HDAC8), both of which are implicated in cancer progression.[4][5][6]

Recent research has highlighted a class of 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivatives as promising anticancer candidates that may exert their effects by targeting Sirtuin 2 (SIRT2) and the Epidermal Growth Factor Receptor (EGFR).[7][8] SIRT2, a NAD+-dependent deacetylase, has been identified as a modulator of the response to EGFR inhibitors in cancer cells.[9][10][11] The loss of SIRT2 can lead to increased MEK acetylation and subsequent activation of the ERK signaling pathway, promoting cell proliferation.[9] By inhibiting SIRT2, these derivatives may enhance the efficacy of EGFR-targeted therapies.[12] In silico studies suggest that these compounds can interact with both SIRT2 and EGFR, disrupting downstream signaling cascades that are critical for cancer cell proliferation and survival.[7]

Several substituted pentanoic acid derivatives have been shown to induce apoptosis and cause cell cycle arrest in cancer cell lines.[6] For example, certain compounds have been found to be effective against the Jurkat E6.1 leukemia cell line, inducing apoptosis in a dose-dependent manner.[11] The mechanism of cytotoxicity has been linked to the generation of reactive oxygen species (ROS) and DNA damage.[5]

Quantitative Data: Anticancer Activity of this compound Derivatives

| Compound Class | Derivative | Cancer Cell Line | Activity (IC50/GI50) | Reference |

| Stictamides | Stictamide A | - | MMP-12 Inhibition: 2.3 µM | [1][2] |

| Phenyl/naphthylacetyl pentanoic acids | Compound C6 | Jurkat E6.1 | 15 µM | [4] |

| Phenyl/naphthylacetyl pentanoic acids | Compound C27 | Jurkat E6.1 | 2 µM | [4] |

| Thiazole derivatives | Compound 21 | A549 | 5.42 µM | [8] |

| Thiazole derivatives | Compound 22 | A549 | 2.47 µM | [8] |

| Phenylpropanoic acid esters | More lipophilic esters | Human solid tumor cell lines | 3.1-21 µM | [13] |

Experimental Protocols

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and cytotoxicity.[4]

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 × 10⁴ cells/well in 100 µL of culture medium.[14]

-

Compound Treatment: After 24 hours of incubation, treat the cells with various concentrations of the test compound.[15]

-

Incubation: Incubate the cells for a specified period (e.g., 24-72 hours) at 37°C in a humidified atmosphere with 5% CO₂.[15]

-

MTT Addition: Add 10 µL of MTT labeling reagent (final concentration 0.5 mg/mL) to each well and incubate for 4 hours.[14][16]

-

Formazan Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[4][14]

-

Absorbance Measurement: Measure the absorbance of the samples at a wavelength between 550 and 600 nm using a microplate reader.[14]

This fluorometric assay is used to screen for inhibitors of MMP-12 activity.[17][18]

Protocol:

-

Reagent Preparation: Dilute the MMP-12 enzyme, fluorogenic substrate, and control inhibitor in the provided assay buffer.[17]

-

Plate Setup: Add the diluted enzyme, inhibitor, and test compounds to the wells of a 96-well microplate.[19][20]

-

Incubation: Incubate the plate for 30-60 minutes at 37°C to allow for enzyme-inhibitor interaction.[17]

-

Reaction Initiation: Start the reaction by adding the fluorogenic substrate to each well.[17]

-

Fluorescence Reading: Continuously read the fluorescence at an excitation/emission of 328/420 nm at 1-minute intervals for 10 minutes.[17][18]

Signaling Pathway and Workflow Diagrams

Caption: Proposed mechanism of action for thiazole derivatives targeting SIRT2 and EGFR.

References

- 1. spandidos-publications.com [spandidos-publications.com]

- 2. Stictamides A-C, MMP12 inhibitors containing 4-amino-3-hydroxy-5-phenylpentanoic acid subunits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Stictamides A–C, MMP12 inhibitors containing 4-amino-3-hydroxy-5-phenylpentanoic acid subunits - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Synthesis, anticancer activity, SAR and binding mode of interaction studies of substituted pentanoic acids: part II - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis, anticancer activity, structure-activity relationship and binding mode of interaction studies of substituted pentanoic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. mdpi.com [mdpi.com]

- 9. aacrjournals.org [aacrjournals.org]

- 10. Emerging role of SIRT2 in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The Clinical Significance of SIRT2 in Malignancies: A Tumor Suppressor or an Oncogene? - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Targeting SIRT2 Sensitizes Melanoma Cells to Cisplatin via an EGFR-Dependent Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 13. In Vitro Antibacterial Activity of Rhodanine Derivatives against Pathogenic Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]

- 14. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 15. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 17. MMP12 Inhibitor Screening Assay Kit (Fluorometric) (ab139442) | Abcam [abcam.com]

- 18. bpsbioscience.com [bpsbioscience.com]

- 19. pubs.acs.org [pubs.acs.org]

- 20. Therapeutic targeting of MMP-12 for the treatment of chronic obstructive pulmonary disease - PMC [pmc.ncbi.nlm.nih.gov]

4-Phenylpentanoic acid mechanism of action in vitro

An In-Depth Technical Guide to Elucidating the In Vitro Mechanism of Action of 4-Phenylpentanoic Acid

A Researcher's Guide to a Novel Compound

Abstract

This compound is a compound of interest due to its structural similarity to other biologically active molecules. However, its specific in vitro mechanism of action remains largely uncharacterized in publicly available scientific literature. This technical guide provides a comprehensive framework for researchers and drug development professionals to systematically investigate the mechanism of action of this compound. We will delve into hypothesizing potential molecular targets based on its chemical structure, outline a phased in vitro experimental plan, provide detailed protocols for key assays, and discuss the interpretation of potential data. This document serves as a roadmap for elucidating the biological activity of novel compounds like this compound, from initial phenotypic screening to target validation and pathway analysis.

Introduction to this compound: An Uncharacterized Molecule

This compound, also known as 4-phenylvaleric acid, is a carboxylic acid with a phenyl group attached to the fourth carbon. Its structure, characterized by a lipophilic phenyl ring and a short carboxylic acid chain, suggests potential interactions with biological systems, particularly those that recognize endogenous fatty acids or other lipophilic molecules. A thorough review of the scientific literature reveals a significant gap in our understanding of its biological effects and molecular targets. While its synthesis and use as a chemical intermediate are documented, its potential as a bioactive agent is an open field of inquiry.

This guide, therefore, takes a proactive approach. In the absence of established data, we will outline a robust, scientifically-grounded strategy to uncover the in vitro mechanism of action of this compound. This framework is designed to be adaptable for the study of other novel chemical entities.

Hypothesizing a Mechanism of Action: A Structure-Based Approach

The chemical structure of this compound provides the initial clues for hypothesizing its potential biological targets. Its resemblance to short-chain fatty acids and other known pharmacologically active molecules allows us to formulate several testable hypotheses.

-

Hypothesis 1: Peroxisome Proliferator-Activated Receptor (PPAR) Agonism. PPARs are a group of nuclear receptor proteins that function as transcription factors regulating the expression of genes involved in metabolism and inflammation. Given that endogenous fatty acids are the natural ligands for PPARs, the structure of this compound makes it a plausible candidate for a PPAR agonist.

-

Hypothesis 2: Histone Deacetylase (HDAC) Inhibition. Some fatty acid derivatives are known to inhibit HDACs, enzymes that play a crucial role in the epigenetic regulation of gene expression. The carboxylic acid moiety of this compound could potentially interact with the zinc-containing active site of HDACs.

-

Hypothesis 3: Interaction with other Fatty Acid Binding Proteins. The lipophilic nature of the molecule suggests it could interact with a variety of proteins that bind and transport fatty acids, potentially modulating their activity.

These hypotheses provide a starting point for a structured investigation into the compound's mechanism of action.

A Phased Experimental Approach to Mechanism of Action Elucidation

We propose a three-phased experimental workflow to systematically investigate the in vitro mechanism of action of this compound.

Caption: A three-phased workflow for elucidating the in vitro mechanism of action.

Phase 1: Phenotypic Screening and Cytotoxicity

The initial step is to determine the biological context in which this compound is active. This involves assessing its effect on cell viability and other observable cellular phenotypes.

3.1.1. Experimental Protocol: MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

-

96-well plates

-

Cell line of interest (e.g., HeLa, A549)

-

Complete growth medium

-

This compound stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Plate reader capable of measuring absorbance at 570 nm

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C, 5% CO2.

-

Compound Treatment: Prepare serial dilutions of this compound in complete growth medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a no-cell control (medium only).

-

Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C, 5% CO2.

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Solubilization: Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Data Presentation:

| Concentration (µM) | Absorbance (570 nm) | % Viability |

| 0 (Vehicle) | 1.25 | 100% |

| 1 | 1.20 | 96% |

| 10 | 1.05 | 84% |

| 50 | 0.63 | 50.4% |

| 100 | 0.25 | 20% |

| 250 | 0.05 | 4% |

Phase 2: Target Identification

Once a biological effect is confirmed, the next phase is to identify the molecular target(s) of this compound.

3.2.1. Hypothesis-Driven Approach: PPAR Reporter Assay

Based on our initial hypothesis, a PPAR reporter assay can determine if this compound activates PPARs.

Principle: This assay uses a cell line that has been engineered to express a luciferase reporter gene under the control of a PPAR response element (PPRE). If the compound activates PPAR, the receptor will bind to the PPRE and drive the expression of luciferase, which can be quantified by measuring light output.

Caption: Workflow of a PPAR luciferase reporter assay.

3.2.2. Unbiased Approach: Affinity Chromatography-Mass Spectrometry

For an unbiased identification of targets, affinity chromatography coupled with mass spectrometry is a powerful technique.

Experimental Workflow:

-

Immobilization: this compound is chemically linked to a solid support (e.g., agarose beads).

-

Incubation: The immobilized compound is incubated with a cell lysate, allowing proteins that bind to the compound to be captured.

-

Washing: Non-specifically bound proteins are washed away.

-

Elution: Specifically bound proteins are eluted from the support.

-

Identification: The eluted proteins are identified using mass spectrometry.

Phase 3: Target Validation and Pathway Analysis

The final phase involves validating the identified targets and elucidating the downstream signaling pathways.

3.3.1. Biophysical Validation: Surface Plasmon Resonance (SPR)

SPR is a label-free technique used to measure the binding affinity and kinetics of molecular interactions in real-time.

Procedure:

-

A purified potential target protein is immobilized on a sensor chip.

-

A solution of this compound is flowed over the chip surface.

-

The binding of the compound to the protein is detected as a change in the refractive index at the sensor surface, which is proportional to the change in mass.

-

By analyzing the binding curves at different concentrations, the association rate (ka), dissociation rate (kd), and equilibrium dissociation constant (KD) can be determined.

3.3.2. Downstream Signaling Analysis: Western Blotting

If this compound is found to modulate a specific pathway (e.g., a PPAR-mediated pathway), Western blotting can be used to examine the expression levels of downstream target proteins.

Experimental Protocol: Western Blotting

-

Protein Extraction: Treat cells with this compound for a specified time, then lyse the cells to extract total protein.

-

Protein Quantification: Determine the protein concentration of each sample using a BCA or Bradford assay.

-

SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

-

Blocking: Block the membrane with a solution of non-fat milk or bovine serum albumin (BSA) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest.

-

Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

Detection: Add an HRP substrate that produces a chemiluminescent signal and visualize the protein bands using an imaging system.

-

Analysis: Quantify the band intensities to determine the relative changes in protein expression.

Data Interpretation and Building a Mechanistic Model

The data gathered from these three phases should be integrated to construct a comprehensive model of the in vitro mechanism of action of this compound. For example, if the compound shows an IC50 in a cancer cell line, binds to a specific PPAR isoform in SPR, activates a PPAR reporter assay, and modulates the expression of known PPAR target genes, a strong case can be made for it acting as a PPAR agonist.

Conclusion

While the in vitro mechanism of action of this compound is not currently established, this guide provides a clear and robust framework for its elucidation. By systematically progressing from broad phenotypic screening to specific target identification and validation, researchers can uncover the molecular basis of this compound's biological activity. The methodologies and principles outlined here are not only applicable to this compound but also serve as a valuable template for the investigation of other novel chemical entities in the drug discovery pipeline.

An In-depth Technical Guide to 4-Phenylpentanoic Acid: Discovery and Natural Occurrence

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Phenylpentanoic acid, also known as 4-phenylvaleric acid, is a carboxylic acid with a phenyl substituent at the fourth position. Its chemical structure has garnered interest within various fields of chemical research, from synthetic methodology to potential applications in materials science and medicinal chemistry. This guide provides a comprehensive overview of the discovery of this compound, an exploration of its natural occurrence, and detailed methodologies for its isolation and identification. While its synthesis is documented in historical chemical literature, its presence in the natural world appears to be notably scarce, presenting an intriguing case study in the distribution of phenylalkanoic acids in nature.

Part 1: The Discovery of this compound - A Story of Synthesis

The "discovery" of this compound is rooted in the realm of synthetic organic chemistry rather than isolation from a natural source. While a singular, celebrated moment of discovery is not apparent in the historical record, its first documented synthesis can be traced back to the mid-20th century.

A Foundational Synthesis

The foundational work on the synthesis of phenyl-substituted fatty acids was pioneered by notable chemists such as William Henry Perkin Jr. and Frederic Stanley Kipping in the late 19th century. Their development of methodologies like the malonic ester synthesis provided a robust framework for the creation of a wide array of carboxylic acids. It is highly probable that the 1952 synthesis of this compound was an extension or refinement of these classical methods.

Hypothetical Early Synthesis Workflow

Based on the chemical knowledge of the period, a plausible synthetic route to this compound would involve the alkylation of a malonic ester derivative. The following diagram illustrates a logical workflow for such a synthesis:

Caption: A plausible early synthetic route to this compound via malonic ester synthesis.

Part 2: The Enigma of Natural Occurrence

Despite the straightforward nature of its synthesis, the presence of this compound in natural sources is surprisingly difficult to confirm from existing scientific literature. While many structurally related phenylalkanoic acids are known to occur in a variety of organisms, this compound itself appears to be a rare exception.

Related Phenylalkanoic Acids in Nature

The phenylalkanoic acid structural motif is indeed represented in the natural world. A survey of the literature reveals the presence of several analogs in diverse biological sources:

| Compound Name | Natural Source(s) |

| Phenylacetic acid | Propolis, mammalian exocrine secretions, plant fragrances[1] |

| 3-Phenylpropanoic acid | Propolis, mammalian exocrine secretions, plant fragrances[1] |

| 5-Phenylpentanoic acid | Secretions of the stinkpot turtle (Sternotherus odoratus)[1] |

| ω-Phenylalkanoic acids (C7-C23) | Seed lipids of the Araceae family[2] |

| Even-chain ω-phenylalkanoic acids (C10-C16) | Halophilic bacteria |

This table summarizes the natural occurrence of various phenylalkanoic acids, highlighting the absence of documented sources for this compound.

The biosynthesis of many plant-derived phenylpropanoids originates from the amino acid phenylalanine, which undergoes a series of enzymatic transformations to produce compounds like cinnamic acid and its derivatives. However, the common phenylpropanoid pathway does not directly lead to the formation of this compound.

A Case of Undiscovered Presence?

The lack of documented evidence for the natural occurrence of this compound could be attributed to several factors:

-

True Rarity: The compound may indeed be exceptionally rare in nature, synthesized only by a limited number of organisms under specific conditions.

-

Analytical Challenges: As a relatively simple molecule, it may be overlooked in complex natural extracts, or its concentration may be below the detection limits of standard analytical methods.

-

Lack of Targeted Investigation: There may not have been a concerted effort to specifically search for this compound in a wide range of natural sources.

Given the existence of its close structural relatives in various natural matrices, it is plausible that this compound may yet be discovered in an unexplored plant, microorganism, or animal secretion.

Part 3: A General Protocol for Isolation and Identification from a Natural Matrix

For researchers interested in exploring the potential natural occurrence of this compound, a robust and systematic approach to isolation and identification is crucial. The following is a detailed, step-by-step methodology that can be adapted for various biological materials. This protocol is based on established techniques for the extraction and analysis of organic acids from complex mixtures.

Step 1: Sample Preparation and Extraction

The initial step involves the careful preparation of the biological material and the extraction of the target compound into a suitable solvent.

-

Sample Collection and Pre-treatment: Collect the biological material (e.g., plant leaves, seeds, microbial culture) and, if necessary, wash to remove contaminants. For solid samples, drying (e.g., freeze-drying or air-drying at a low temperature) is recommended to remove water, followed by grinding to a fine powder to increase the surface area for extraction.

-

Solvent Extraction:

-

Place the powdered material in a flask.

-

Add a suitable organic solvent. A solvent of medium polarity, such as ethyl acetate, is a good starting point for extracting moderately polar compounds like this compound.

-

Perform the extraction using a method such as maceration (soaking at room temperature for an extended period), sonication, or Soxhlet extraction for more exhaustive recovery.

-

Filter the extract to remove solid debris.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude extract.

-

Step 2: Liquid-Liquid Partitioning for Preliminary Purification

Liquid-liquid partitioning is an effective technique to separate compounds based on their differential solubility in immiscible liquids, particularly to isolate acidic components.

-

Dissolution: Dissolve the crude extract in a mixture of a nonpolar solvent (e.g., hexane) and a slightly polar, water-immiscible solvent (e.g., diethyl ether or ethyl acetate).

-

Acid-Base Extraction:

-

Transfer the solution to a separatory funnel.

-

Add an aqueous basic solution, such as 5% sodium bicarbonate (NaHCO₃). Carboxylic acids will be deprotonated to form water-soluble carboxylate salts.

-

Shake the funnel vigorously and allow the layers to separate.

-

Collect the aqueous layer. Repeat the extraction of the organic layer with fresh NaHCO₃ solution to ensure complete recovery of acidic compounds.

-

Combine the aqueous extracts.

-

-

Re-acidification and Extraction:

-

Cool the combined aqueous layer in an ice bath.

-

Carefully add a dilute acid, such as 1M hydrochloric acid (HCl), dropwise until the solution is acidic (pH ~2), which will re-protonate the carboxylate salts back to their acidic, water-insoluble form.

-

Extract the acidified aqueous solution with a fresh portion of an organic solvent (e.g., ethyl acetate).

-

Collect the organic layer containing the acidic compounds.

-

Wash the organic layer with brine (saturated NaCl solution) to remove excess water, and then dry it over anhydrous sodium sulfate (Na₂SO₄).

-

Filter and concentrate the solvent to yield an enriched acidic fraction.

-

Step 3: Chromatographic Separation for Isolation of Pure Compound

Chromatography is essential for separating the components of the enriched acidic fraction to isolate pure this compound.

-

Column Chromatography:

-

Pack a glass column with a suitable stationary phase, such as silica gel.

-

Dissolve the acidic fraction in a minimal amount of a nonpolar solvent and load it onto the column.

-

Elute the column with a gradient of solvents, starting with a nonpolar solvent (e.g., hexane) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate).

-

Collect fractions and monitor the separation using Thin Layer Chromatography (TLC).

-

Combine the fractions containing the compound of interest (identified by comparison with a standard, if available) and concentrate the solvent.

-

-

High-Performance Liquid Chromatography (HPLC):

-

For final purification, use preparative or semi-preparative HPLC with a suitable column (e.g., a C18 reversed-phase column).

-

Develop an appropriate mobile phase, typically a mixture of an aqueous acid (e.g., water with 0.1% formic acid or acetic acid) and an organic solvent (e.g., acetonitrile or methanol).

-

Inject the partially purified fraction and collect the peak corresponding to this compound.

-

Remove the solvent to obtain the pure compound.

-

Step 4: Structural Elucidation and Identification

Once a pure compound is isolated, its structure must be unequivocally identified using a combination of spectroscopic techniques.

-

Mass Spectrometry (MS): Determine the molecular weight and fragmentation pattern of the compound. Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) can be used. For this compound (C₁₁H₁₄O₂), the expected molecular ion [M]⁺ would be at m/z 178.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Provides information about the number and chemical environment of protons in the molecule, which is crucial for determining the connectivity of atoms.

-

¹³C NMR: Shows the number and types of carbon atoms present.

-

-

Infrared (IR) Spectroscopy: Identifies the functional groups present in the molecule. For this compound, characteristic peaks would be observed for the carboxylic acid O-H stretch (broad, ~2500-3300 cm⁻¹) and the C=O stretch (~1700 cm⁻¹).

The following diagram illustrates the overall workflow for the isolation and identification of this compound from a natural source:

Caption: A generalized workflow for the isolation and identification of this compound.

Conclusion

This compound presents a fascinating case in the study of natural products. While its synthesis was achieved in the mid-20th century, its existence in nature remains unconfirmed, despite the widespread occurrence of structurally similar phenylalkanoic acids. This guide has provided a historical context for its discovery through synthesis and a comprehensive, adaptable protocol for researchers who may wish to embark on the search for this elusive compound in the vast and diverse world of natural products. The potential discovery of a natural source of this compound would not only fill a gap in our knowledge of natural product chemistry but could also open new avenues for its application in various scientific disciplines.

References

Unlocking Therapeutic Potential: A Technical Guide to 4-Phenylpentanoic Acid and its Derivatives in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Phenylpentanoic acid, a simple phenyl-substituted fatty acid, has emerged not as a direct therapeutic agent but as a foundational scaffold for the development of novel therapeutics across a spectrum of diseases. While data on the parent molecule remains limited, its structural motifs are being actively exploited to design potent and selective modulators of critical biological targets. This technical guide provides an in-depth analysis of the known and potential therapeutic targets of this compound derivatives, offering a roadmap for future drug discovery and development efforts. We will explore the causality behind experimental designs, detail methodologies for target validation, and present a forward-looking perspective on the therapeutic promise of this chemical scaffold.

Introduction: The Emergence of a Privileged Scaffold

The drug discovery landscape is replete with examples of simple organic molecules serving as the starting point for major therapeutic classes. This compound, with its phenyl ring and pentanoic acid chain, represents one such "privileged scaffold." Its inherent physicochemical properties make it an attractive backbone for chemical modifications aimed at achieving high-affinity and selective interactions with a variety of biological targets. While the therapeutic utility of this compound itself is not well-documented, its derivatives have shown significant promise in modulating key players in metabolic, inflammatory, and proliferative diseases. This guide will dissect the therapeutic avenues being explored through the chemical evolution of this core structure.

Potential Therapeutic Targets of this compound Derivatives

The versatility of the this compound scaffold allows for the design of ligands that can interact with a diverse range of protein targets. The following sections detail the most promising therapeutic targets identified for derivatives of this molecule.

Peroxisome Proliferator-Activated Receptors (PPARs): Modulating Metabolism and Inflammation

Peroxisome Proliferator-Activated Receptors (PPARs) are a family of nuclear receptors that play a pivotal role in the regulation of lipid and glucose metabolism, as well as inflammation.[1] There are three main isoforms: PPARα, PPARγ, and PPARβ/δ.[2] Agonists of these receptors have been successfully developed for the treatment of dyslipidemia and type 2 diabetes.

Derivatives of the structurally related phenylpropanoic acid have been identified as potent dual agonists of PPARα and PPARδ.[3] This dual agonism is particularly attractive for treating metabolic syndrome, as it offers the potential to simultaneously address multiple facets of the disease, including dyslipidemia and insulin resistance.

Experimental Workflow: Screening for PPAR Agonism

A common and effective method for identifying PPAR agonists is the luciferase reporter assay. This cell-based assay provides a quantitative measure of receptor activation.

Methodology:

-

Cell Culture and Transfection:

-

HEK293T cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

-

Cells are seeded in 96-well plates and co-transfected with three plasmids:

-

A plasmid encoding the ligand-binding domain of the human PPAR isoform (α, γ, or δ) fused to the GAL4 DNA-binding domain.

-

A luciferase reporter plasmid containing a GAL4 upstream activation sequence (UAS).

-

A plasmid encoding β-galactosidase for normalization of transfection efficiency.

-

-

-

Compound Treatment:

-

24 hours post-transfection, the medium is replaced with fresh medium containing the test compounds (this compound derivatives) at various concentrations. A known PPAR agonist (e.g., rosiglitazone for PPARγ) is used as a positive control.

-

-

Luciferase Assay:

-

After 24 hours of incubation, cells are lysed, and luciferase activity is measured using a luminometer.

-

β-galactosidase activity is also measured to normalize the luciferase readings.

-

-

Data Analysis:

-

The fold induction of luciferase activity relative to the vehicle control is calculated for each compound concentration.

-

EC50 values are determined by fitting the dose-response data to a sigmoidal curve.

-

Logical Rationale: The use of a chimeric receptor (PPAR LBD fused to GAL4 DBD) and a corresponding reporter ensures that the measured signal is specific to the activation of the PPAR ligand-binding domain by the test compound.

DOT Script for PPAR Signaling Pathway:

References

- 1. mdpi.com [mdpi.com]

- 2. Natural product agonists of peroxisome proliferator-activated receptor gamma (PPARγ): a review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design and synthesis of substituted phenylpropanoic acid derivatives as human peroxisome proliferator-activated receptor alpha/delta dual agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Data of 4-Phenylpentanoic Acid: An In-depth Technical Guide

This technical guide provides a comprehensive analysis of the spectroscopic data for 4-phenylpentanoic acid, a valuable intermediate in the synthesis of various organic compounds. This document is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of the structural characterization of this molecule through Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Introduction: The Imperative of Spectroscopic Characterization

In the realm of chemical synthesis and drug development, the unambiguous confirmation of a molecule's structure is paramount. Spectroscopic techniques provide a powerful and non-destructive means to elucidate the intricate architecture of organic compounds. Each technique offers a unique window into the molecular structure: NMR spectroscopy reveals the carbon-hydrogen framework, IR spectroscopy identifies the functional groups present, and mass spectrometry determines the molecular weight and fragmentation patterns. This guide will delve into the interpretation of these spectra for this compound, providing not just the data, but the scientific rationale behind the observed signals.

Molecular Structure and Logic of Analysis

The logical approach to elucidating the structure of this compound through spectroscopy involves a synergistic interpretation of data from NMR, IR, and MS. The molecular formula, C₁₁H₁₄O₂, provides the foundational atomic composition.[1] The subsequent spectroscopic analysis will systematically piece together the connectivity and chemical environment of these atoms.

Caption: Molecular Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of structural elucidation, providing detailed information about the chemical environment, connectivity, and stereochemistry of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms within a molecule.

¹H NMR Spectroscopy: Unraveling the Proton Environment

The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to the aromatic protons, the aliphatic chain protons, and the acidic proton of the carboxylic acid. The chemical shifts (δ) are influenced by the electron density around the protons, with electron-withdrawing groups causing a downfield shift (higher ppm) and electron-donating groups an upfield shift (lower ppm).

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 11.5 - 12.5 | Singlet (broad) | 1H | -COOH |

| 7.10 - 7.35 | Multiplet | 5H | Aromatic (C₆H₅) |

| 2.70 - 2.90 | Multiplet | 1H | -CH(Ph)- |

| 2.30 - 2.45 | Triplet | 2H | -CH₂-COOH |

| 1.70 - 1.90 | Multiplet | 2H | -CH₂-CH₂- |

| 1.20 - 1.30 | Doublet | 3H | -CH₃ |

Interpretation of the ¹H NMR Spectrum:

The broad singlet observed at a significantly downfield region (11.5 - 12.5 ppm) is a classic signature of a carboxylic acid proton . Its broadness is a result of hydrogen bonding and chemical exchange.

The multiplet in the aromatic region (7.10 - 7.35 ppm) integrating to five protons is indicative of a monosubstituted benzene ring . The complex splitting pattern arises from the coupling between the ortho, meta, and para protons.

The aliphatic region reveals the structure of the pentanoic acid chain. The methine proton adjacent to the phenyl group (-CH(Ph)-) appears as a multiplet around 2.70 - 2.90 ppm, deshielded by the aromatic ring. The methylene group alpha to the carbonyl group (-CH₂-COOH) resonates as a triplet at approximately 2.30 - 2.45 ppm due to coupling with the adjacent methylene group. The other methylene group in the chain (-CH₂-CH₂-) gives rise to a multiplet in the 1.70 - 1.90 ppm range. Finally, the methyl group (-CH₃) appears as a doublet around 1.20 - 1.30 ppm, confirming its attachment to the chiral center.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon environments in the molecule. The chemical shifts are indicative of the hybridization and the nature of the attached atoms.

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~179 | C=O (Carboxylic Acid) |

| ~145 | Aromatic C (quaternary) |

| ~128.5 | Aromatic CH |

| ~126.5 | Aromatic CH |

| ~126.0 | Aromatic CH |

| ~40 | -CH(Ph)- |

| ~35 | -CH₂-COOH |

| ~30 | -CH₂-CH₂- |

| ~20 | -CH₃ |

Interpretation of the ¹³C NMR Spectrum:

The signal at the lowest field (~179 ppm) is characteristic of a carbonyl carbon in a carboxylic acid. The aromatic region displays four signals, consistent with a monosubstituted benzene ring: one quaternary carbon (the point of attachment to the alkyl chain) at ~145 ppm and three signals for the five CH carbons due to symmetry. The aliphatic carbons appear at higher fields. The methine carbon attached to the phenyl group (-CH(Ph)-) is found around 40 ppm. The two methylene carbons of the chain are observed at approximately 35 ppm and 30 ppm. The methyl carbon gives a signal at the highest field, around 20 ppm.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is an indispensable tool for the rapid identification of functional groups within a molecule. The absorption of infrared radiation excites molecular vibrations, and the frequencies of these vibrations are characteristic of specific bonds.

Table 3: IR Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2500-3300 | Strong, Broad | O-H stretch (Carboxylic Acid) |

| 3000-3100 | Medium | C-H stretch (Aromatic) |

| 2850-2960 | Medium | C-H stretch (Aliphatic) |

| ~1710 | Strong | C=O stretch (Carboxylic Acid) |

| 1600, 1495, 1450 | Medium to Weak | C=C stretch (Aromatic Ring) |

| ~1240 | Strong | C-O stretch (Carboxylic Acid) |

| ~930 | Medium, Broad | O-H bend (Carboxylic Acid) |

| 700, 750 | Strong | C-H out-of-plane bend (Monosubstituted Aromatic) |

Interpretation of the IR Spectrum:

The most prominent feature in the IR spectrum of this compound is the very broad absorption band in the 2500-3300 cm⁻¹ region, which is characteristic of the O-H stretching vibration of a hydrogen-bonded carboxylic acid . This broadness is due to the presence of dimers in the solid or neat liquid state. Overlapping this broad band are the sharper C-H stretching vibrations of the aromatic ring (3000-3100 cm⁻¹) and the aliphatic chain (2850-2960 cm⁻¹).

A strong, sharp absorption at approximately 1710 cm⁻¹ confirms the presence of the carbonyl group (C=O) of the carboxylic acid . The absorptions in the 1450-1600 cm⁻¹ range are due to the C=C stretching vibrations within the aromatic ring . The strong band around 1240 cm⁻¹ is attributed to the C-O stretching vibration of the carboxylic acid. The out-of-plane C-H bending vibrations for a monosubstituted benzene ring typically appear as two strong bands in the 700-770 cm⁻¹ region.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of a compound and offers insights into its structure through the analysis of its fragmentation pattern upon ionization. For this compound, with a molecular weight of 178.23 g/mol , the mass spectrum will show a molecular ion peak (M⁺) at m/z 178.

Table 4: Mass Spectrometry Data for this compound

| m/z | Relative Intensity | Proposed Fragment |

| 178 | Moderate | [M]⁺ (Molecular Ion) |

| 160 | Low | [M - H₂O]⁺ |

| 133 | Low | [M - COOH]⁺ |

| 118 | High | [C₉H₁₀]⁺ |

| 105 | Very High (Base Peak) | [C₇H₅O]⁺ or [C₈H₉]⁺ |

| 91 | High | [C₇H₇]⁺ (Tropylium ion) |

| 77 | Moderate | [C₆H₅]⁺ (Phenyl cation) |

Interpretation of the Mass Spectrum:

The molecular ion peak at m/z 178 confirms the molecular weight of this compound. The fragmentation pattern is key to confirming the structure. The base peak , which is the most intense peak in the spectrum, is observed at m/z 105. This fragment can arise from the cleavage of the bond between the carbon alpha and beta to the phenyl group, leading to the stable [C₈H₉]⁺ ion, or from a rearrangement followed by cleavage. Another significant peak at m/z 91 corresponds to the highly stable tropylium ion , a common fragment for compounds containing a benzyl group. The peak at m/z 77 is characteristic of the phenyl cation . The fragment at m/z 118 is likely due to the loss of acetic acid via a McLafferty rearrangement.

Caption: Proposed Mass Spectrometry Fragmentation Pathway for this compound.

Experimental Protocols

The following are generalized protocols for the acquisition of the spectroscopic data presented in this guide. Specific parameters may vary depending on the instrumentation used.

¹H and ¹³C NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal reference (0.00 ppm).

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the proton-decoupled ¹³C NMR spectrum. A larger number of scans is typically required due to the low natural abundance of the ¹³C isotope.

Infrared (IR) Spectroscopy

-

Sample Preparation: As this compound is a low-melting solid or viscous liquid, the spectrum can be obtained as a thin film between two salt plates (e.g., NaCl or KBr) or using an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record a background spectrum of the empty sample compartment or ATR crystal. Then, record the sample spectrum over the range of 4000-400 cm⁻¹.

-

Data Processing: The sample spectrum is automatically ratioed against the background spectrum to produce the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a suitable method, such as a direct insertion probe or through a gas chromatograph (GC-MS).

-

Ionization: Utilize Electron Ionization (EI) at a standard energy of 70 eV to generate the molecular ion and fragment ions.

-

Mass Analysis: Separate the ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: Detect the ions and generate a mass spectrum, which plots the relative abundance of each ion versus its m/z value.

Conclusion

The collective spectroscopic data from ¹H NMR, ¹³C NMR, IR, and MS provides a cohesive and unambiguous structural confirmation of this compound. The interpretation of each spectrum, grounded in fundamental principles of spectroscopy, allows for the detailed assignment of all atoms and functional groups within the molecule. This comprehensive characterization is essential for ensuring the identity and purity of this compound in research and development applications.

References

4-Phenylpentanoic acid safety and handling guidelines

An In-Depth Technical Guide to the Safe Handling of 4-Phenylpentanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive overview of the essential safety and handling protocols for this compound (CAS No: 16433-43-5).[1] As a compound frequently utilized in chemical synthesis and pharmaceutical research, a thorough understanding of its hazard profile and the implementation of robust safety measures are paramount to ensure the well-being of laboratory personnel and the integrity of research outcomes. This document synthesizes critical information from authoritative sources to provide a self-validating system for risk mitigation, encompassing hazard identification, personal protective equipment, handling and storage procedures, emergency response, and waste disposal.

Introduction: Understanding the Compound

This compound, also known as γ-methylbenzenebutanoic acid, is a carboxylic acid with the molecular formula C11H14O2.[1][2] Its application in organic synthesis and as a building block in the development of novel pharmaceutical agents necessitates a detailed and cautious approach to its handling. While not classified as acutely toxic, it presents specific hazards that require diligent adherence to safety protocols to prevent adverse health effects and ensure a safe laboratory environment.

Hazard Identification and GHS Classification

A critical first step in the safe handling of any chemical is a thorough understanding of its intrinsic hazards. The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a standardized framework for communicating these hazards.

GHS Classification

According to aggregated data from notifications to the European Chemicals Agency (ECHA), this compound is classified as follows:

| Hazard Class | Category | Hazard Statement |

| Skin Sensitization | 1 | H317: May cause an allergic skin reaction.[2] |

| Skin Irritation | 2 | H315: Causes skin irritation.[3] |

| Eye Irritation | 2A | H319: Causes serious eye irritation.[3] |

| Specific target organ toxicity — single exposure (Respiratory system) | 3 | H335: May cause respiratory irritation.[3] |

GHS Pictograms and Signal Word

The following pictogram and signal word are associated with the hazards of this compound:

Precautionary Statements

The following precautionary statements are crucial for the safe handling of this compound:

-

Prevention:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[3]

-

P264: Wash skin thoroughly after handling.[3]

-

P271: Use only outdoors or in a well-ventilated area.[3]

-

P272: Contaminated work clothing should not be allowed out of the workplace.[2]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[3]

-

-

Response:

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.[3]

-

P333+P313: If skin irritation or rash occurs: Get medical advice/attention.[2]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]

-

P337+P313: If eye irritation persists: Get medical advice/attention.[3]

-

P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[3]

-

P312: Call a POISON CENTER or doctor/physician if you feel unwell.[3]

-

P362+P364: Take off contaminated clothing and wash it before reuse.[2]

-

-

Storage:

-

Disposal:

-

P501: Dispose of contents/container to an approved waste disposal plant.[3]

-

Personal Protective Equipment (PPE): The First Line of Defense

The selection and consistent use of appropriate PPE is a non-negotiable aspect of handling this compound. The rationale behind each piece of equipment is to create a barrier between the researcher and the potential chemical hazard.

| PPE Category | Specification | Rationale |

| Eye and Face Protection | Chemical safety goggles or a face shield.[4] | Protects against splashes and airborne particles that can cause serious eye irritation.[3][4] |

| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene).[4][5] | Prevents skin contact, which can lead to irritation and allergic sensitization.[2][3] |

| Respiratory Protection | NIOSH-approved respirator (e.g., N95 dust mask for powders) when engineering controls are insufficient or when handling large quantities.[4][5] | Minimizes inhalation of dust or aerosols, which can cause respiratory tract irritation.[3][6] |

| Skin and Body Protection | Laboratory coat, long-sleeved shirt, and long pants. | Provides a barrier against accidental skin contact.[5] |

Safe Handling and Storage Protocols

Adherence to standardized procedures for handling and storage is paramount for both safety and maintaining the integrity of the compound.

Handling

-

Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[3][5]

-

Avoiding Dust and Aerosols: When working with the solid form, handle it carefully to avoid generating dust.[5][6]

-

Personal Hygiene: Wash hands thoroughly with soap and water after handling and before eating, drinking, or smoking.[3][6]

-

Grounding: For flammable liquids, ground and bond containers during transfer to prevent static discharge.[7]

Storage

-

Container: Store in a tightly closed, properly labeled container.[3][6]

-

Conditions: Keep in a cool, dry, and well-ventilated area away from incompatible substances.[3]

-

Incompatibilities: Avoid contact with strong oxidizing agents and strong acids.[6][8]

-

Segregation: Store acids separately from bases and reactive metals.[7][9]

Emergency Procedures: A Validating System for Unexpected Events

A well-defined emergency plan is a critical component of a safe laboratory environment. All personnel must be familiar with these procedures.

First-Aid Measures

| Exposure Route | First-Aid Protocol |

| Skin Contact | Immediately flush the skin with plenty of soap and water for at least 15 minutes.[3][10] Remove contaminated clothing and wash it before reuse.[3] If skin irritation or a rash develops, seek medical attention.[10] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3][11] Remove contact lenses if present and easy to do.[3][11] Seek immediate medical attention.[3] |

| Inhalation | Move the exposed person to fresh air.[3][12] If breathing is difficult, give oxygen.[3] If not breathing, give artificial respiration.[3] Seek medical attention if symptoms persist.[12] |

| Ingestion | Do NOT induce vomiting.[3] Rinse mouth with water.[3] Never give anything by mouth to an unconscious person.[3] Seek immediate medical attention.[3] |

Accidental Release Measures

-

Minor Spills:

-

Ensure adequate ventilation and wear appropriate PPE.[6]

-

For solid spills, gently sweep up the material to avoid creating dust and place it in a suitable, labeled container for disposal.[6][8]

-

For liquid spills, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for disposal.[3]

-

Clean the spill area with soap and water.[13]

-

-

Major Spills:

-

Evacuate the area immediately.

-

Alert others and contact the appropriate emergency response team.

-

Prevent the spill from entering drains or waterways.[3]

-

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam.[3]

-

Specific Hazards: During a fire, irritating and highly toxic gases may be generated by thermal decomposition or combustion, including carbon oxides.[3]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[3]

Disposal Considerations

Proper disposal of this compound and its containers is crucial to prevent environmental contamination and comply with regulations.

-

Waste Classification: This material should be disposed of as hazardous waste.

-

Disposal Method: Dispose of contents and containers in accordance with all federal, state, and local environmental regulations.[6] Do not allow the product to enter drains or waterways.[3]

-

Contaminated Packaging: Empty containers may retain product residue and should be treated as hazardous waste.

Toxicological Information

Conclusion

The safe and effective use of this compound in a research and development setting is contingent upon a comprehensive understanding of its hazards and the diligent implementation of the safety protocols outlined in this guide. By fostering a culture of safety and adhering to these self-validating procedures, researchers can minimize risks and ensure a secure working environment.

References

- 1. This compound|lookchem [lookchem.com]

- 2. This compound | C11H14O2 | CID 27877 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. aksci.com [aksci.com]

- 4. leelinework.com [leelinework.com]

- 5. benchchem.com [benchchem.com]

- 6. peptide.com [peptide.com]

- 7. utsc.utoronto.ca [utsc.utoronto.ca]

- 8. fishersci.com [fishersci.com]

- 9. csuohio.edu [csuohio.edu]

- 10. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]

- 11. ehs.princeton.edu [ehs.princeton.edu]

- 12. c2cfirstaidaquatics.com [c2cfirstaidaquatics.com]

- 13. benchchem.com [benchchem.com]

Introduction: Understanding the Physicochemical Landscape of 4-Phenylpentanoic Acid

An In-Depth Technical Guide to the Solubility of 4-Phenylpentanoic Acid for Researchers and Drug Development Professionals

This compound, also known as 4-phenylvaleric acid, is an organic compound with a structure that presents a compelling case study in solubility for pharmaceutical and chemical research. Its molecular architecture, featuring a terminal carboxylic acid, a flexible alkyl chain, and an aromatic phenyl ring, creates a delicate balance of hydrophilic and hydrophobic properties. This guide provides a comprehensive analysis of its solubility characteristics, the underlying physicochemical principles, and robust methodologies for its experimental determination. Understanding these properties is critical for applications ranging from reaction chemistry and purification to formulation development and assessing bioavailability in drug discovery.

The solubility behavior of a molecule is dictated by its intrinsic properties. The following table summarizes the key physicochemical parameters of this compound, which form the basis for predicting and understanding its interactions with various solvents.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₁₄O₂ | [1] |

| Molecular Weight | 178.23 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| pKa (Predicted) | 4.70 ± 0.10 | [2] |

| LogP (Predicted) | 2.4 - 2.65 | [1][2] |

| Hydrogen Bond Donors | 1 (from -COOH) | [2] |

| Hydrogen Bond Acceptors | 2 (from C=O and -OH) | [2] |

| Melting Point | 13°C | [2] |

| Boiling Point | 291.9°C at 760 mmHg | [2] |

Core Principles: Deconstructing the Molecule to Predict Solubility

The solubility of this compound is governed by the interplay of its three main structural components and the fundamental principle of "like dissolves like," which states that substances with similar intermolecular forces are more likely to be soluble in one another.[3]

-

The Hydrophilic Head (Carboxylic Acid): The -COOH group is polar and capable of both donating and accepting hydrogen bonds. This functional group is the primary driver for solubility in polar protic solvents like water and alcohols.

-

The Hydrophobic Tail (Alkyl Chain): The four-carbon chain (-CH(CH₃)CH₂CH₂-) is nonpolar. As the length of the nonpolar alkyl chain in carboxylic acids increases, their solubility in water decreases dramatically.[4][5][6] This part of the molecule interacts favorably with nonpolar solvents through London dispersion forces.

-

The Aromatic Ring (Phenyl Group): The phenyl group is bulky and hydrophobic, contributing significantly to the molecule's nonpolar character.[7] It reduces the overall hydrophilicity, much like the aromatic ring in benzoic acid, which is known to be poorly soluble in cold water.[8]

This duality means that this compound will exhibit a spectrum of solubilities, being poorly soluble in highly polar solvents like water and highly soluble in nonpolar organic solvents. The balance between the hydrophilic carboxyl group and the hydrophobic phenylalkyl tail is key.

The diagram below illustrates the relationship between the molecular structure and its affinity for different solvent types.

References

- 1. This compound | C11H14O2 | CID 27877 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound|lookchem [lookchem.com]

- 3. Phenylacetic Acid | C8H8O2 | CID 999 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Valeric acid, 4-phenyl-, methyl ester | C12H16O2 | CID 570682 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Pentanoic Acid | C5H10O2 | CID 7991 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. 4-Oxo-5-phenylpentanoic acid = 90 LC/MS-UV 3183-15-1 [sigmaaldrich.com]

- 8. Phenylalkanoic acids | Cyberlipid [cyberlipid.gerli.com]

4-Phenylpentanoic Acid Derivatives as Versatile Scaffolds for Enzyme Inhibition

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The 4-phenylpentanoic acid scaffold has emerged as a "privileged structure" in medicinal chemistry, capable of interacting with a diverse range of biological targets. Its unique combination of a hydrophobic phenyl ring and a flexible carboxylic acid-containing chain allows for molecular recognition by numerous enzyme active sites and allosteric pockets. This technical guide provides an in-depth exploration of this compound derivatives as potent and often selective enzyme inhibitors. We will dissect the molecular mechanisms, structure-activity relationships (SAR), and synthetic strategies for targeting key enzyme classes, including matrix metalloproteinases (MMPs), γ-secretase, and cyclooxygenases (COX). This document serves as a resource for researchers, offering field-proven insights, detailed experimental protocols, and a forward-looking perspective on the therapeutic potential of this versatile chemical scaffold.

Part 1: The this compound Scaffold: A Foundation for Enzyme Inhibition

Principles of Enzyme Inhibition

Enzyme inhibitors are fundamental tools in pharmacology and drug development, acting to decrease an enzyme's activity.[1] Their mechanisms are broadly classified as reversible or irreversible.[2] Reversible inhibitors, which are the focus of this guide, bind non-covalently and can be categorized based on their interaction with the enzyme and its substrate[3]:

-

Competitive Inhibition : The inhibitor directly competes with the substrate for the enzyme's active site. This type of inhibition can be overcome by increasing the substrate concentration.[1]

-

Non-competitive Inhibition : The inhibitor binds to an allosteric (non-active) site, inducing a conformational change that reduces the enzyme's catalytic efficiency, irrespective of substrate binding.[1]

-

Uncompetitive Inhibition : The inhibitor binds only to the enzyme-substrate (ES) complex, preventing the formation of the product.[3]

-

Mixed Inhibition : The inhibitor can bind to both the free enzyme and the ES complex, affecting both substrate binding and catalytic activity.[1]

-

Allosteric Modulation : A specific form of non-competitive interaction where a modulator binds to an allosteric site and alters the enzyme's activity, sometimes in a subtle way, rather than simply blocking it. This is a key mechanism for γ-secretase modulators (GSMs).[4]

The this compound Core Structure

The this compound molecule (C₁₁H₁₄O₂) is characterized by a phenyl group attached to a pentanoic acid chain at the fourth carbon position.[5] This structure provides a unique blend of lipophilicity from the phenyl ring and a flexible, hydrophilic carboxylic acid tail. This duality is central to its success as a drug scaffold. The phenyl group can engage in hydrophobic and π-stacking interactions within enzyme pockets, while the carboxylic acid can form critical hydrogen bonds or ionic interactions, often mimicking the carboxylate of natural substrates like amino acids or fatty acids. The aliphatic chain provides conformational flexibility, allowing the molecule to adopt optimal orientations for binding.

Part 2: Case Study 1: Inhibition of Matrix Metalloproteinases (MMPs)

The Role of MMPs in Physiology and Disease